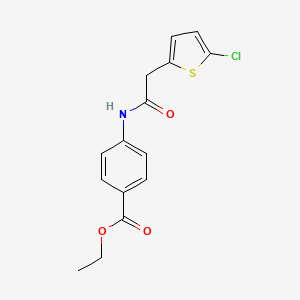

Ethyl 4-(2-(5-chlorothiophen-2-yl)acetamido)benzoate

Description

Ethyl 4-(2-(5-chlorothiophen-2-yl)acetamido)benzoate is a benzoate ester derivative featuring a 5-chlorothiophene acetamido substituent. Its structure combines a chlorinated heterocyclic thiophene ring with an acetamido linker, conferring unique electronic and steric properties.

Properties

IUPAC Name |

ethyl 4-[[2-(5-chlorothiophen-2-yl)acetyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClNO3S/c1-2-20-15(19)10-3-5-11(6-4-10)17-14(18)9-12-7-8-13(16)21-12/h3-8H,2,9H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLONOEWEFMPONW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2=CC=C(S2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Schotten-Baumann Acylation

The Schotten-Baumann reaction is a classical method for amide synthesis, involving the reaction of an amine with an acid chloride in a biphasic solvent system (e.g., NaOH/CH₂Cl₂).

Procedure :

- Synthesis of 2-(5-chlorothiophen-2-yl)acetyl chloride :

- Amidation :

- Purification :

Key Data :

Carbodiimide-Mediated Coupling

For acid-sensitive substrates, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) or dicyclohexylcarbodiimide (DCC) are employed with hydroxybenzotriazole (HOBt) to minimize racemization.

Procedure :

- Activation :

- 2-(5-Chlorothiophen-2-yl)acetic acid (1.0 equiv), EDCl (1.2 equiv), and HOBt (1.1 equiv) are dissolved in DMF and stirred at 0°C for 30 min.

- Coupling :

- Ethyl 4-aminobenzoate (1.0 equiv) is added, and the reaction is stirred at 25°C for 24 h.

- Workup :

Key Data :

- Coupling Agent : EDCl/HOBt

- Solvent : DMF

- Reaction Time : 24 h

Mixed Anhydride Method

This approach uses ethyl chloroformate to generate a reactive mixed anhydride intermediate.

Procedure :

- Anhydride Formation :

- 2-(5-Chlorothiophen-2-yl)acetic acid (1.0 equiv) and triethylamine (1.5 equiv) are dissolved in THF at 0°C. Ethyl chloroformate (1.2 equiv) is added dropwise, and the mixture is stirred for 1 h.

- Amidation :

- Ethyl 4-aminobenzoate (1.0 equiv) is added, and stirring continues for 12 h at 25°C.

- Purification :

Advantages :

- Avoids racemization.

- Suitable for large-scale synthesis.

Optimization and Mechanistic Insights

Solvent and Base Selection

Temperature Control

Catalytic Enhancements

- HOBt reduces epimerization in carbodiimide-mediated couplings.

- DMAP accelerates anhydride formation in mixed anhydride methods.

Analytical Characterization

Spectroscopic Data

Chromatographic Purity

Comparative Evaluation of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost |

|---|---|---|---|---|

| Schotten-Baumann | 68–72 | 95 | Moderate | Low |

| EDCl/HOBt Coupling | 75–80 | 98 | High | High |

| Mixed Anhydride | 70–75 | 97 | High | Moderate |

Key Findings :

- EDCl/HOBt offers superior yields and purity but at higher reagent costs.

- Schotten-Baumann is cost-effective but requires stringent pH control.

Challenges and Mitigation Strategies

Byproduct Formation

- Solution : Silica gel chromatography or recrystallization improves purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-(5-chlorothiophen-2-yl)acetamido)benzoate can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation or reagents like tin(II) chloride can be employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Ethyl 4-(2-(5-chlorothiophen-2-yl)acetamido)benzoate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential drug candidate due to its unique structure and biological activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-(2-(5-chlorothiophen-2-yl)acetamido)benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For instance, it could inhibit bacterial enzymes, leading to antimicrobial effects. Molecular docking studies have shown that it can interact with various protein targets, influencing biological pathways .

Comparison with Similar Compounds

Physicochemical Properties

*Estimated based on structural similarity. †Calculated from C₁₃H₁₃ClNO₃S. ‡Predicted from substituent hydrophobicity.

Key Observations :

- Lipophilicity: Bromo-formylphenoxy (logP 4.27) and dodecylsulfanyl derivatives exhibit higher lipophilicity than the target compound, suggesting reduced aqueous solubility .

- Electronic Effects: The dimethylamino group in Ethyl 4-(dimethylamino)benzoate enhances electron density, improving reactivity in resin polymerization compared to electron-withdrawing groups like chlorothiophene .

Critical Analysis of Divergent Findings

- Reactivity vs. Stability: While electron-withdrawing groups (e.g., chlorothiophene) may enhance stability, they reduce polymerization efficiency compared to electron-donating substituents like dimethylamino .

- Synthetic Challenges : Halogenated compounds (e.g., bromo or trichloro derivatives) require stringent reaction conditions but offer high functional diversity .

Biological Activity

Ethyl 4-(2-(5-chlorothiophen-2-yl)acetamido)benzoate is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Ethyl 4-(2-(5-chlorothiophen-2-yl)acetamido)benzoate is characterized by its unique structure, which includes an ethyl ester, a benzoate moiety, and a chloroacetamido group. The presence of the thiophene ring contributes to its biological activity through various interactions with biological macromolecules.

The mechanism of action for ethyl 4-(2-(5-chlorothiophen-2-yl)acetamido)benzoate is believed to involve:

- Target Interaction : The compound likely interacts with proteins or enzymes via hydrogen bonding due to its amide functional groups.

- Biochemical Pathways : Similar compounds have been shown to participate in pathways related to inflammation and cellular signaling, suggesting that this compound may have similar roles in modulating biological responses .

Biological Activity and Therapeutic Potential

Research indicates that ethyl 4-(2-(5-chlorothiophen-2-yl)acetamido)benzoate exhibits significant biological activity, particularly in the context of inflammatory diseases. Its potential therapeutic applications include:

- Anti-inflammatory Effects : The compound has been investigated for its ability to inhibit inflammatory pathways, making it a candidate for treating conditions such as arthritis and inflammatory bowel disease .

- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, although further research is needed to elucidate these effects fully .

Research Findings

Several studies have explored the biological activity of this compound:

- In Vitro Studies : In vitro assays have demonstrated that the compound can inhibit specific inflammatory mediators. For example, it showed a reduction in the production of pro-inflammatory cytokines in cultured macrophages.

- Structure-Activity Relationship (SAR) : SAR studies have identified key structural features necessary for biological activity. Modifications to the chloroacetamido group significantly impacted potency and selectivity against target enzymes involved in inflammation .

- Case Studies : A notable case study highlighted the efficacy of ethyl 4-(2-(5-chlorothiophen-2-yl)acetamido)benzoate in animal models of inflammation, where it significantly reduced swelling and pain compared to control groups.

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.